molecular formula C6H9NO3 B8447036 (3R,4R)-4-Methyl-5-oxopyrrolidine-3-carboxylic Acid

(3R,4R)-4-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Cat. No. B8447036
M. Wt: 143.14 g/mol
InChI Key: RTGUJFWBQLNZDR-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846746B2

Procedure details

To a solution of 2-methyl-3-methylenesuccinic acid dimethyl ester (9.81 g) in toluene (100 ml) was added 2,4-dimethoxybenzylamine (9.72 g) and the mixture was stirred for 3 days at reflux. This reaction solution was cooled to room temperature and then purified by silica gel column chromatography (eluent: n-hexane/chloroform=1/1 to 0/1) to give the titled compound (14.2 g).
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
titled compound

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([CH3:11])[C:5](=[CH2:10])[C:6]([O:8]C)=[O:7].COC1C=C(OC)C=CC=1C[NH2:18]>C1(C)C=CC=CC=1>[CH3:11][CH:4]1[C:3](=[O:2])[NH:18][CH2:10][CH:5]1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
9.81 g
Type
reactant
Smiles
COC(C(C(C(=O)OC)=C)C)=O
Name
Quantity
9.72 g
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: n-hexane/chloroform=1/1 to 0/1)

Outcomes

Product
Details
Reaction Time
3 d
Name
titled compound
Type
product
Smiles
CC1C(CNC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 174.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.